[4-(1H-tetrazol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid
Overview
Description
[4-(1H-tetrazol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid: is a unique chemical compound characterized by its tetrazole and thiopyran moieties
Mechanism of Action
Target of Action
It’s known that tetrazole derivatives can interact with many enzymes and receptors in organisms via non-covalent interactions .
Mode of Action
It’s known that tetrazoles can form hydrogen bonds with amino acids, which can result in encouraging binding energy .
Biochemical Pathways
Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
It’s known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.
Result of Action
Some synthesized compounds with tetrazole showed a significant cytotoxic effect .
Biochemical Analysis
Temporal Effects in Laboratory Settings
The effects of [4-(1H-tetrazol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid can vary over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods . Under certain conditions, it may degrade, leading to a loss of activity and changes in its effects on cells. Long-term studies have also indicated that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, this compound has been shown to influence pathways related to carbohydrate and lipid metabolism, altering the levels of key metabolites and affecting overall metabolic balance. These interactions are often mediated through binding to enzymes involved in these pathways, modulating their activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for its function. It is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. The precise localization of this compound within cells is crucial for its activity and effectiveness in modulating cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-tetrazol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cycloaddition reaction of azides with nitriles. The thiopyran ring is then introduced via a thio-Michael addition reaction. The final step involves the acylation of the thiopyran ring with acetic acid to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. Additionally, the use of catalysts and solvents can be tailored to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
[4-(1H-tetrazol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole or thiopyran rings are substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
[4-(1H-tetrazol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-containing compounds: These compounds share the tetrazole ring and have similar biological activities.
Thiadiazoles: These compounds contain sulfur and nitrogen heterocycles, similar to the thiopyran ring
Uniqueness
[4-(1H-tetrazol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid is unique due to the combination of the tetrazole and thiopyran rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[4-(tetrazol-1-yl)thian-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S/c13-7(14)5-8(1-3-15-4-2-8)12-6-9-10-11-12/h6H,1-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCSYTSZSNKEEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CC(=O)O)N2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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